(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

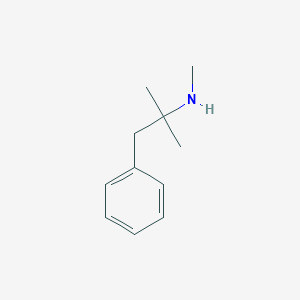

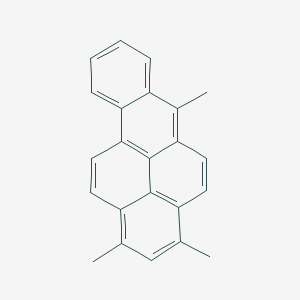

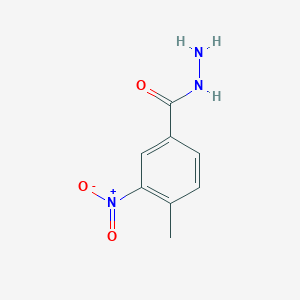

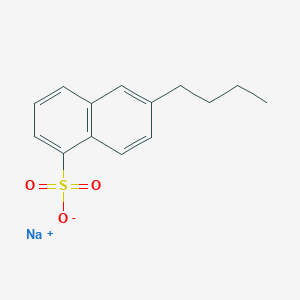

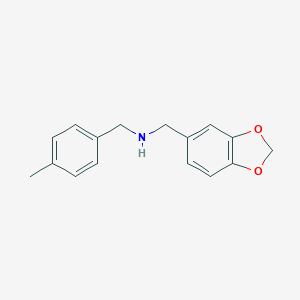

The compound “(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine” is a chemical compound with the molecular formula C16H17NO2 . It is also known as N-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylbenzyl)amine . The compound is typically in the form of a solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17NO2.BrH/c1-12-2-4-13(5-3-12)9-17-10-14-6-7-15-16(8-14)19-11-18-15;/h2-8,17H,9-11H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound has a molecular weight of 336.23 g/mol . It is a solid at room temperature .Scientific Research Applications

Anticancer Research

The compound has been utilized in the design and synthesis of anticancer agents . Indole derivatives, which share a similar structural motif to (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine, have been reported to exhibit significant activity against various cancer cell lines . The compound’s potential to serve as a template for further optimization makes it valuable in developing new anticancer drugs with improved efficacy.

Molecular Diversity Studies

In molecular diversity, the compound can be used to create a broad range of structurally diverse molecules. This is particularly useful in the exploration of structure-activity relationships, which are crucial in identifying promising therapeutic agents .

Mechanistic Studies

The compound’s derivatives have been involved in mechanistic studies to understand their mode of action. For instance, certain derivatives have been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This information is vital for the development of targeted therapies.

Chemical Synthesis

In chemical synthesis, (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine serves as a building block for the synthesis of complex molecules. Its reactivity and structural features make it a versatile precursor in the construction of pharmacologically active compounds .

Drug Discovery

The compound is used in drug discovery as a part of high-throughput screening libraries. Its unique structure allows for the generation of novel compounds with potential therapeutic applications .

Pharmacological Research

Pharmacological studies often utilize this compound to investigate the biological activities of new drugs. Its structural characteristics can influence the pharmacokinetic and pharmacodynamic properties of these drugs .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been reported to have anticancer activity .

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been reported to affect various cancer cell lines .

Result of Action

Related compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12-2-4-13(5-3-12)9-17-10-14-6-7-15-16(8-14)19-11-18-15/h2-8,17H,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNDYCMEZPKSHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366051 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49645078 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine | |

CAS RN |

346704-23-2 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.